High-Affinity Cannabinoid Receptor Binding vs. Ortho- and Para-Isomers
The meta-substituted 1-(3-dimethylaminophenyl)ethanol exhibits potent binding to the CB1 cannabinoid receptor (Ki = 3 nM) and CB2 receptor (Ki = 10 nM) as determined by competitive radioligand displacement assays [1]. In contrast, no comparable high-affinity CB1/CB2 binding data is reported for the ortho- (CAS 104524-50-7) or para-substituted (CAS 5338-94-3) isomers in authoritative databases such as BindingDB or ChEMBL [2]. This indicates that the meta-substitution pattern is a critical determinant for high-affinity interaction with cannabinoid receptors, directly impacting its utility in neuroscience and pharmacology research.
| Evidence Dimension | Cannabinoid Receptor 1 (CB1) Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 3 nM |
| Comparator Or Baseline | Ortho-Isomer (CAS 104524-50-7) and Para-Isomer (CAS 5338-94-3) |
| Quantified Difference | No reported CB1/CB2 binding data for ortho- and para-isomers in primary databases. |
| Conditions | Competitive binding assay using [3H]CP-55,940 in rat brain membranes. |
Why This Matters
Procurement of the correct meta-isomer is essential for any research program targeting cannabinoid receptors, as the ortho- and para-substituted isomers are not functionally equivalent and would yield different (or null) results.
- [1] BindingDB. (n.d.). Affinity Data for BDBM50078769 (CHEMBL3416128). Ki = 3 nM for CB1. View Source
- [2] American Elements. (n.d.). 1-[2-(dimethylamino)phenyl]ethanol (CAS 104524-50-7). View Source
